molecular formula C14H10FN3O B5873690 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole

Cat. No. B5873690
M. Wt: 255.25 g/mol
InChI Key: YSNSZFNLOJWFEL-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole, also known as FBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FBTA is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole is based on its ability to interact with various biomolecules, including tubulin, cytokines, and metal ions. 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole binds to the colchicine binding site of tubulin and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In addition, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole forms a chelate complex with metal ions, leading to fluorescence emission.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-corrosion effects. In vitro studies have shown that 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole forms a protective film on metal surfaces, leading to a reduction in corrosion rate.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has several advantages for laboratory experiments, including its high yield of synthesis, stability, and low toxicity. However, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole also has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has several potential future directions for scientific research, including its application as a fluorescent probe for the detection of metal ions in biological and environmental samples, its potential as an anti-cancer and anti-inflammatory agent, and its potential as a corrosion inhibitor in various industries. Future studies should focus on optimizing the synthesis method of 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole, improving its solubility and bioavailability, and investigating its efficacy and safety in vivo.

Synthesis Methods

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole can be synthesized through various methods, including the reaction of 4-fluoroacetophenone and 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-fluoroaniline and 1H-1,2,3-benzotriazole in the presence of acetic anhydride. The yield of 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been studied for its potential as a corrosion inhibitor due to its ability to form a protective film on metal surfaces. In analytical chemistry, 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-11-7-5-10(6-8-11)9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNSZFNLOJWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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